molecular formula C25H23N5O3S B11047259 6,8,8,9-tetramethyl-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11047259
M. Wt: 473.5 g/mol
InChI Key: PRSKUTWOCMMVEG-UHFFFAOYSA-N
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Description

6,8,8,9-TETRAMETHYL-3-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-8,9-DIHYDRO-2H-PYRANO[3,2-G]QUINOLIN-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8,9-TETRAMETHYL-3-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-8,9-DIHYDRO-2H-PYRANO[3,2-G]QUINOLIN-2-ONE involves multiple steps, including the formation of the pyranoquinoline core and the introduction of the tetrazole and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6,8,8,9-TETRAMETHYL-3-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-8,9-DIHYDRO-2H-PYRANO[3,2-G]QUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6,8,8,9-TETRAMETHYL-3-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-8,9-DIHYDRO-2H-PYRANO[3,2-G]QUINOLIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8,8,9-TETRAMETHYL-3-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-8,9-DIHYDRO-2H-PYRANO[3,2-G]QUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6,8,8,9-Tetramethyl-3-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

6,8,8,9-TETRAMETHYL-3-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-8,9-DIHYDRO-2H-PYRANO[3,2-G]QUINOLIN-2-ONE is unique due to its combination of functional groups and structural complexity

Properties

Molecular Formula

C25H23N5O3S

Molecular Weight

473.5 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]pyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C25H23N5O3S/c1-15-13-25(2,3)29(4)20-12-22-16(10-18(15)20)11-19(23(32)33-22)21(31)14-34-24-26-27-28-30(24)17-8-6-5-7-9-17/h5-13H,14H2,1-4H3

InChI Key

PRSKUTWOCMMVEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)CSC4=NN=NN4C5=CC=CC=C5)C)(C)C

Origin of Product

United States

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